molecular formula C10H14N2O2 B2667442 Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione CAS No. 55011-71-7

Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione

Cat. No.: B2667442
CAS No.: 55011-71-7
M. Wt: 194.234
InChI Key: YKRBKAQLNNJKNU-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione is a complex organic compound with the molecular formula C10H14N2O2. It is characterized by a spiro linkage between a bicyclo[2.2.2]octane and an imidazolidine-2,5-dione moiety.

Preparation Methods

The synthesis of Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione typically involves a multi-step process. One common synthetic route includes the double Michael addition and ring-closing metathesis as key steps . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the derivative and application, it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione can be compared with other spiro compounds, such as spirodiisophorones and spiro-bicyclo[2.2.2]octane derivatives. These compounds share similar structural features but differ in their specific functional groups and applications. For instance, spirodiisophorones are known for their use in organic synthesis and as intermediates in the production of various chemicals . The uniqueness of Spiro[bicyclo[2.2.2]octane-2,4’-imidazolidine]-2’,5’-dione lies in its specific combination of bicyclic and imidazolidine structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

spiro[bicyclo[2.2.2]octane-2,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-10(12-9(14)11-8)5-6-1-3-7(10)4-2-6/h6-7H,1-5H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRBKAQLNNJKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC23C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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